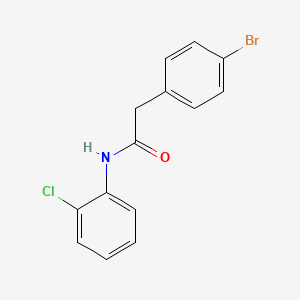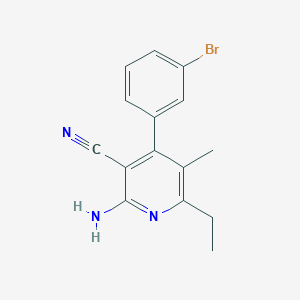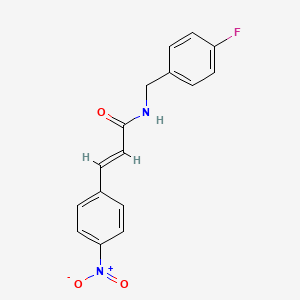![molecular formula C18H14ClNO B5810368 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone, also known as CQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone is not fully understood. However, it is believed to inhibit the lysosomal function, which leads to the accumulation of acidic vesicles in cells. This accumulation may interfere with virus entry and replication, thus inhibiting viral infections. This compound has also been shown to inhibit autophagy, which is a cellular process that degrades damaged organelles and proteins. This inhibition may lead to the accumulation of damaged proteins and organelles, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis, which is a programmed cell death, in cancer cells. This compound can also modulate the immune system by inhibiting the production of cytokines, which are signaling molecules involved in inflammation. Furthermore, this compound can inhibit the production of reactive oxygen species, which are molecules that can damage cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone. One direction is to investigate its potential as an antiviral drug against other viruses. Another direction is to study its potential as a chemotherapeutic agent for the treatment of various cancers. Furthermore, the development of this compound analogs with improved efficacy and reduced toxicity is an area of active research. Finally, the use of this compound in combination with other drugs or therapies is an area of investigation to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its antitumor, antimalarial, and antiviral activities make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can be synthesized by the reaction of 4-chloroacetophenone with 2-methyl-3-aminoquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antimalarial, and antiviral activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting tumor growth. It has also been used as an antimalarial drug for the treatment of malaria. Furthermore, this compound has been shown to have antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDIEUWGBBHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)


![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)


![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)